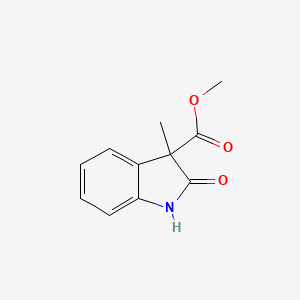

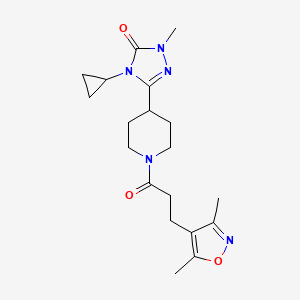

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl indole-3-carboxylate is a reagent used in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II . It is the methyl ester of indole-3-carboxylic acid and plays a role as a metabolite . It has been extracted from the marine Streptomyces sp. 060524 .

Synthesis Analysis

The synthesis of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves various methods . One of the methods involves the conversion of a variety of enamines into the relevant indole . This process is optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds .Physical And Chemical Properties Analysis

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a powder with a molecular weight of 205.21 .科学的研究の応用

- Methyl 3-methyl-2-oxo-1H-indole-3-carboxylate exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Mechanisms involve interference with cell cycle progression and modulation of key signaling pathways .

- EZH2 (histone lysine methyltransferase) plays a role in cancer aggressiveness and metastasis. Some hexahydroisoquinolin derivatives, including those related to methyl 3-methyl-2-oxo-1H-indole-3-carboxylate, act as EZH2 inhibitors. These compounds could be valuable in cancer therapy .

- Indole derivatives, including 3-methylisatin, influence plant growth and development. For instance, indole-3-acetic acid (IAA), a plant hormone derived from tryptophan, regulates processes like cell elongation, root development, and tropisms. Understanding the role of methyl 3-methyl-2-oxo-1H-indole-3-carboxylate in plant biology is an active area of research .

- Recent studies highlight the importance of indole derivatives in gut health. Methyl 3-methyl-2-oxo-1H-indole-3-carboxylate is metabolized by gut bacteria, leading to the production of various bioactive compounds. These metabolites can activate the aryl hydrocarbon receptor (AHR) and impact immune responses and gut homeostasis .

Anticancer Activity

EZH2 Inhibition

Plant Growth Regulation

Gut Microbiota Metabolism

Safety and Hazards

The compound has been associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(14)15-2)7-5-3-4-6-8(7)12-9(11)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZMSKKZTMWKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-methyl-2-oxo-1H-indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536983.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)